1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-(thiophen-3-yl)ethanone
Description
1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-(thiophen-3-yl)ethanone is a synthetic organic compound characterized by a seven-membered azepane ring substituted at position 3 with a 4-methoxyphenyl group. The ethanone moiety is linked to the azepane nitrogen, while the thiophen-3-yl group extends from the adjacent carbon.
Properties
IUPAC Name |
1-[3-(4-methoxyphenyl)azepan-1-yl]-2-thiophen-3-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c1-22-18-7-5-16(6-8-18)17-4-2-3-10-20(13-17)19(21)12-15-9-11-23-14-15/h5-9,11,14,17H,2-4,10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQCMPNKLSXUIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-(thiophen-3-yl)ethanone is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C17H19N1O1S1, with a molecular weight of 295.41 g/mol. Its structure consists of an azepane ring, a thiophene moiety, and a methoxyphenyl group, contributing to its unique electronic properties that may influence its biological activity.
Antimicrobial Activity
Research indicates that derivatives of compounds containing thiophene and azepane structures can exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Activity | Target Bacteria |
|---|---|---|
| Thiophene Derivative | Antibacterial | Staphylococcus aureus |
| Azepane Derivative | Antifungal | Candida albicans |
The biological activity of this compound is believed to involve interaction with specific molecular targets within biological systems. This compound may inhibit key enzymes or receptors, leading to altered cellular functions. For example, the binding affinity to specific targets can influence its therapeutic index, which is essential for its efficacy and safety profile .
Case Study 1: Antimicrobial Efficacy
In a study examining various thiophene derivatives, it was found that compounds similar to this compound showed promising antimicrobial activity. The study utilized disk diffusion methods to evaluate the effectiveness against multiple pathogens, revealing significant inhibition zones compared to control groups.
Case Study 2: Cytotoxicity Testing
Another investigation assessed the cytotoxic effects of this compound on cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells, suggesting a potential for targeted cancer therapies .
Scientific Research Applications
Structural Features
| Component | Description |
|---|---|
| Azepane Ring | A seven-membered saturated heterocycle that may facilitate binding to neurotransmitter receptors. |
| Thiophene Moiety | A five-membered aromatic ring that can engage in π-π stacking interactions with proteins. |
| Ethanone Group | A carbonyl functional group that may stabilize interactions through hydrogen bonding. |
Pharmacological Potential
The compound is being investigated for several therapeutic applications:
- CNS Disorders : Preliminary studies suggest potential efficacy in treating conditions such as anxiety and depression due to its interaction with neurotransmitter systems.
- Metabolic Disorders : It may play a role in addressing metabolic syndrome by modulating pathways related to insulin resistance and obesity .
- Anticancer Activity : The structural components may contribute to antitumor properties, as compounds with similar frameworks have shown promise in inhibiting cancer cell proliferation.
Synthetic Pathway
The synthesis of 1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-(thiophen-3-yl)ethanone typically involves the following steps:
- Formation of the Azepane Ring : Achieved through cyclization of a linear precursor using acid or base catalysis.
- Introduction of the Thiophene Ring : Utilized cross-coupling reactions with thiophene derivatives.
- Formation of the Ethanone Moiety : Involves reacting an appropriate acyl chloride with the azepane derivative under anhydrous conditions.
This multi-step synthetic route allows for the precise construction of the desired molecular architecture .
Several studies have reported on the biological activities associated with this compound:
- Antidepressant Effects : In vitro studies indicated that compounds featuring similar structures exhibit serotonin reuptake inhibition, suggesting potential antidepressant effects .
- Anticancer Properties : Research has shown that derivatives can inhibit specific cancer cell lines, indicating a need for further exploration into their mechanisms and efficacy .
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
Q & A
Q. What are the standard synthetic routes for 1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-(thiophen-3-yl)ethanone?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the azepane ring. A substituted benzaldehyde (e.g., 4-methoxybenzaldehyde) undergoes reductive amination with a diamine to form the azepane scaffold .
- Step 2 : Introduction of the thiophene-ethanone moiety. A Friedel-Crafts acylation using thiophene-3-acetyl chloride in the presence of AlCl₃ can anchor the ketone group to the azepane structure .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization using NMR and mass spectrometry .
Q. Key Reaction Table :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | NaBH₃CN, MeOH, RT | 65% | |
| 2 | AlCl₃, DCM, 0°C→RT | 48% |
Q. How is the compound characterized using spectroscopic methods?
- ¹H/¹³C NMR : Peaks for the methoxyphenyl group (δ ~3.8 ppm for -OCH₃, aromatic protons at δ 6.8–7.2 ppm) and thiophene protons (δ 7.3–7.5 ppm) confirm substituent integration .
- Mass Spectrometry (EI-MS) : Molecular ion [M+H]⁺ matches the calculated mass (e.g., m/z 356.2 for C₂₀H₂₂NO₃S) .
- IR Spectroscopy : Stretching frequencies for ketone (C=O, ~1700 cm⁻¹) and aromatic C-O (1250 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Catalyst Screening : Replace AlCl₃ with FeCl₃ or Bi(OTf)₃ for milder Friedel-Crafts conditions, reducing side-product formation .
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates, improving reaction homogeneity .
- Temperature Control : Gradual warming (0°C→40°C) during acylation minimizes decomposition of the thiophene-acetyl intermediate .
Q. Example Optimization Table :
| Parameter | Standard Condition | Optimized Condition | Yield Improvement |
|---|---|---|---|
| Catalyst | AlCl₃ | FeCl₃ | +12% |
| Solvent | DCM | DMF | +18% |
Q. What strategies address contradictions in spectral data during characterization?
- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to resolve overlapping NMR signals for methoxyphenyl and thiophene protons .
- 2D NMR (COSY, HSQC) : Assign ambiguous peaks (e.g., azepane ring protons) via correlation spectroscopy .
- X-ray Crystallography : Resolve structural ambiguities (e.g., regiochemistry of substitution) using single-crystal data .
Q. What are the compound’s potential biological targets or mechanisms of action?
- Enzyme Inhibition : The thiophene moiety may inhibit cytochrome P450 enzymes, as seen in structurally similar compounds .
- Receptor Binding : The azepane ring’s conformational flexibility could modulate GPCR activity (e.g., serotonin receptors) .
- Cellular Assays : Test cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines to evaluate therapeutic potential .
Q. What safety precautions are critical during handling and storage?
Q. How are synthetic byproducts identified and mitigated?
Q. What computational methods predict the compound’s physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
